N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide is an organic compound that belongs to the class of amides This compound features a benzyl group, a cyanomethyl group, and a dichlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Benzyl Amine: Benzylamine can be synthesized from benzyl chloride and ammonia.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.
Formation of the Acetamide Backbone: The acetamide backbone can be formed by reacting the intermediate with 2,6-dichlorophenylacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group may undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical agent due to its structural features.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the desired effect.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(cyanomethyl)-2-phenylacetamide: Lacks the dichloro substitution on the phenyl ring.
N-benzyl-N-(cyanomethyl)-2-(2,4-dichlorophenyl)acetamide: Has a different substitution pattern on the phenyl ring.
Uniqueness
N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-7-4-8-16(19)14(15)11-17(22)21(10-9-20)12-13-5-2-1-3-6-13/h1-8H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHUPAIOZMPLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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